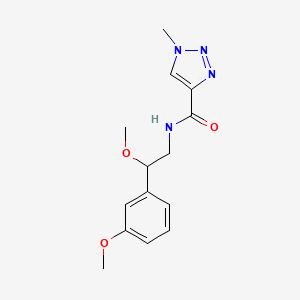
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4O3, with a molecular weight of 290.323 g/mol. The compound features a triazole ring, which is often associated with significant pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O3 |
| Molecular Weight | 290.323 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising antitumor effects against various cancer cell lines.
- Study Findings : A study reported that triazole hybrids exhibited significant antiproliferative activity against human lung cancer cells (H460), with some derivatives demonstrating IC50 values as low as 17.83 μM against breast cancer cell lines (MDA-MB-231) .
Enzyme Inhibition
Triazole compounds are also known for their enzyme inhibition capabilities:
- Acetylcholinesterase (AChE) Inhibition : Certain derivatives have been evaluated for their ability to inhibit AChE, an enzyme linked to neurodegenerative diseases. The presence of specific substituents on the triazole ring has been shown to enhance inhibitory activity significantly .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented:
- Antibacterial Effects : Compounds similar to this compound have demonstrated effective antibacterial activity against E. coli, with minimal inhibitory concentration (MIC) values reported as low as 0.0063 μmol/mL .
Case Study 1: Triazole Derivatives in Cancer Therapy
A series of isatin-semicarbazone tethered 1,2,3-triazole compounds were synthesized and tested for their anticancer properties. The study found that these compounds effectively inhibited tumor growth in vitro and in vivo models .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of triazole derivatives indicated that modifications at specific positions on the triazole ring could enhance biological activity. For example, introducing electron-donating groups significantly improved AChE inhibitory effects compared to unsubstituted derivatives .
Propriétés
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-9-12(16-17-18)14(19)15-8-13(21-3)10-5-4-6-11(7-10)20-2/h4-7,9,13H,8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZSLJODNQJCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













